molecular formula C9H7F3N2O3 B586776 N-(4-Trifluoromethylnicotinoyl)glycine CAS No. 207502-65-6

N-(4-Trifluoromethylnicotinoyl)glycine

Cat. No.: B586776
CAS No.: 207502-65-6
M. Wt: 248.161
InChI Key: AXMBYGGSBXWTEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Flonicamid Metabolite TFNG is one of the metabolites of flonicamid, which is a selective aphicide.

Properties

IUPAC Name

2-[[4-(trifluoromethyl)pyridine-3-carbonyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3N2O3/c10-9(11,12)6-1-2-13-3-5(6)8(17)14-4-7(15)16/h1-3H,4H2,(H,14,17)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXMBYGGSBXWTEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1C(F)(F)F)C(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40676420
Record name 4-(Trifluoromethyl)nicotinoyl glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40676420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

207502-65-6
Record name N-(4-Trifluoromethylnicotinoyl)glycine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0207502656
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(Trifluoromethyl)nicotinoyl glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40676420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(4-TRIFLUOROMETHYLNICOTINOYL)GLYCINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XR92OK084J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Customer
Q & A

Q1: What is 4-(Trifluoromethyl)nicotinoyl Glycine (TFNG) and how does it relate to flonicamid?

A1: 4-(Trifluoromethyl)nicotinoyl Glycine (TFNG) is a major metabolite of the insecticide flonicamid. It is formed through the breakdown of flonicamid within plants and the environment. While not an insecticide itself, understanding TFNG's behavior is crucial for assessing the overall environmental fate and residue levels of flonicamid. [, , , , , , , ]

Q2: How does the presence of TFNG impact the assessment of flonicamid residues in crops?

A2: Research indicates that TFNG can translocate within plants, moving from leaves to fruits. [, ] This movement means that simply measuring flonicamid levels in fruits might not provide a complete picture of the total residue. Therefore, accurate residue analysis needs to consider both flonicamid and its metabolite TFNG to ensure consumer safety and regulatory compliance. [, , , , , , , ]

Q3: Are there specific analytical methods designed to detect and quantify TFNG alongside flonicamid?

A3: Yes, researchers have developed sensitive and reliable analytical techniques, primarily employing liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), to simultaneously determine the concentrations of flonicamid and its metabolites, including TFNG, in various matrices like crops and tea. [, , , , ] These methods are vital for monitoring residue levels and ensuring they remain within acceptable limits.

Q4: Have any studies investigated the leaching behavior of TFNG from tea, considering its consumption as an infusion?

A4: Yes, research has specifically explored the leaching rates of TFNG from processed tea into the infusion. [] This is particularly relevant given that tea consumption involves ingesting the infused liquid. The study aimed to assess potential exposure to TFNG through tea consumption and evaluate associated risks.

Q5: What is the significance of understanding the dissipation behavior of TFNG in the context of agricultural practices?

A5: Studying the dissipation of TFNG in crops like eggplant helps determine the time needed after pesticide application before the crop is safe for consumption. [] This information is crucial for establishing pre-harvest intervals, which are essential for ensuring food safety and minimizing consumer exposure to pesticide residues.

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